molecular formula C11H12O5 B012964 Trinexapac CAS No. 104273-73-6

Trinexapac

Cat. No. B012964
M. Wt: 224.21 g/mol
InChI Key: UNMYTEORJFXQBK-UHFFFAOYSA-N
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Description

Trinexapac-ethyl, a plant growth regulator, is employed to control excessive vegetative growth in various crops, enhancing yield and quality by inhibiting gibberellin biosynthesis. This substance has been pivotal in agriculture for reducing lodging in cereals and improving turf management practices.

Synthesis Analysis

The synthesis of Trinexapac and its analogs often involves complex organic reactions, including cyclohexanedione and hexanitrile monomers, to produce various formulations that are effective in plant growth regulation. These synthetic pathways are crucial for developing efficient and environmentally friendly Trinexapac formulations.

Molecular Structure Analysis

The molecular structure of Trinexapac-ethyl is characterized by its ability to interact with plant enzymes, inhibiting gibberellin synthesis. Its structural analysis, including the study of hexamine-based complexes, provides insight into its mechanism of action and efficiency as a growth regulator.

Chemical Reactions and Properties

Trinexapac-ethyl's chemical reactions, particularly its interaction with enzymes involved in gibberellin biosynthesis, underline its role as a growth retardant. The chemical properties, including stability and reactivity, are essential for its application and effectiveness in agricultural practices.

Physical Properties Analysis

The physical properties of Trinexapac-ethyl, such as solubility, stability, and formulation characteristics, are critical for its application in field conditions. These properties determine the efficiency of Trinexapac-ethyl in various environmental conditions and its suitability for different crops.

Chemical Properties Analysis

The chemical properties, including the reactivity of Trinexapac-ethyl with other substances and its degradation profile, are vital for understanding its environmental impact and safety. Studies on these properties ensure that Trinexapac-ethyl is used within safe and effective limits.

For detailed scientific research and further reading on Trinexapac and its applications, the following references provide extensive information:

Scientific Research Applications

  • Cereal Yield Improvement and Lodging Prevention : Trinexapac-ethyl is used in agriculture to prevent lodging (the bending over of cereal crop stems) and to increase cereal yields (Jang et al., 2015).

  • Impact on Fiber Length and Plant Hormones : In Eucalyptus globulus saplings, Trinexapac-ethyl application significantly reduced fiber length and gibberellin levels (Ridoutt, Pharis & Sands, 1996).

  • Grain Quality in Rye : Applied to rye plants, Trinexapac (around 150 g a.i. ha) at GS36 stage reduces plant height, lodging index, and helps in harvesting high-quality grains (Pinheiro et al., 2020).

  • Turfgrass Management : In Kentucky bluegrass, it reduces mowing frequency and clipping yields but makes plants less heat tolerant (Heckman et al., 2002).

  • Wheat Cultivation : Application between specific growth stages in the Avante wheat cultivar improved yield (Penckowski, Zagonel & Fernandes, 2009).

  • Corn Cultivation : However, in corn, it can reduce grain yield per plant due to decreased spike length, kernel number, and hundred grain mass (Pricinotto et al., 2015).

  • Seed Quality in Wheat : At a concentration of 400 mL ha-1, Trinexapac-ethyl improves seed quality in wheat, with increased vigor and higher contents of starch, protein, and amino acids (Koch et al., 2017).

  • Lodging Reduction in White Oat : Doses of 100 to 150 g a.i. ha1 reduced plant height and lodging percentage in white oat plants without affecting grain yield (Hawerroth et al., 2015).

  • Seed Yield in Lolium Perenne : Increased seed yield by an average of 43% over untreated control in Lolium perenne at 400 g ai ha 1 TE (Chastain et al., 2014).

  • Turfgrass Growth Regulation : Delayed growth and inflorescence emission in turfgrasses, reducing the need for cuts for up to 55 days after the second application (Costa et al., 2009).

Future Directions

properties

IUPAC Name

4-[cyclopropyl(hydroxy)methylidene]-3,5-dioxocyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c12-7-3-6(11(15)16)4-8(13)9(7)10(14)5-1-2-5/h5-6,14H,1-4H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFFWZNDCNBOKDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=C2C(=O)CC(CC2=O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90559517, DTXSID501019900
Record name 4-[Cyclopropyl(hydroxy)methylidene]-3,5-dioxocyclohexane-1-carboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID90559517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trinexapac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501019900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trinexapac

CAS RN

104273-73-6, 143294-89-7
Record name Trinexapac [ISO]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trinexapac
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143294897
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[Cyclopropyl(hydroxy)methylidene]-3,5-dioxocyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90559517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trinexapac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501019900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexanecarboxylic acid, 4-(cyclopropylcarbonyl)-3,5-dioxo
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-(cyclopropyl-hydroxy-methylene)-3,5-dioxo-cyclohexanecarboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRINEXAPAC
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,260
Citations
K Matysiak - Journal of plant protection research, 2006 - plantprotection.pl
… : trinexapac ethyl used at the dose 75 g ai/ha, trinexapac-ethyl used at the dose 125 g ai/ha, trinexapac ethyl + … Trinexapac-ethyl was used as a comercial product Moddus 250 EC and …
Number of citations: 93 www.plantprotection.pl
EH Ervin, AJ Koski - HortScience, 1998 - journals.ashs.org
A growth chamber and a greenhouse study were conducted to determine if successive applications of trinexapac-ethyl (TE) to developing perennial ryegrass ( Lolium perenne L.) plants …
Number of citations: 105 journals.ashs.org
DW Lickfeldt, DS Gardner, BE Branham… - Agronomy …, 2001 - Wiley Online Library
Reducing turfgrass clipping production is often the goal of managers who recognize the need to save time, money, or landfill space. The objective of this study was to investigate the long…
YL Qian, MC Engelke - Crop Science, 1999 - Wiley Online Library
… Two separate studies were conducted to determine if the plant growth regulator trinexapac-ethyl (… Trinexapacethyl treatments included monthly applications at 0.048 kg ai ha -1 (MTE), …
JC Stier, JN Rogers - Crop science, 2001 - Wiley Online Library
Turf use in covered stadiums and other environments with reduced irradiance is limited due to lack of suitable turf species and management practices. This study compared the …
LF Pricinotto, C Zucareli… - African Journal of …, 2015 - academicjournals.org
… of rates of plant growth regulator trinexapac-ethyl on the … 4 x 4 factorial arrangement, with four rates of trinexapac-ethyl (0, 125, … plant was reduced with the use of trinexapac-ethyl, due to …
Number of citations: 32 academicjournals.org
RM Goss, JH Baird, SL Kelm, RN Calhoun - Crop Science, 2002 - Wiley Online Library
Shade is a major cause of poor performance and loss of turf, especially on putting greens. The objectives of this study were to determine the effects of trinexapac‐ethyl (TE) [4‐(…
MJ Fagerness, FH Yelverton - Crop Science, 2000 - Wiley Online Library
Research on the gibberellic acid (GA)–inhibiting plant‐growth regulator (PGR) trinexapac‐ethyl (TE) regarding seasonal effects of single vs. multiple applications of this product on …
EH Ervin, AJ Koski - HortScience, 2001 - journals.ashs.org
The effects of trinexapac-ethyl (TE) on the anatomical and biochemical composition of turfgrasses and their implications for its field use are poorly understood. Two greenhouse …
Number of citations: 101 journals.ashs.org
NL Heckman, TE Elthon, GL Horst… - Crop Science, 2002 - Wiley Online Library
… not reduced by any trinexapac‐ethyl concentration. This revealed possible interference of trinexapac‐ethyl with ubiquinone binding sites. The reduced form of trinexapac‐ethyl was …

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